molecular formula C14H21N3O B7517665 N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide

N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide

Cat. No. B7517665
M. Wt: 247.34 g/mol
InChI Key: ZSEYXQSBJFIGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide, also known as CDAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDAP is a heterocyclic compound that contains a pyridine ring, a dimethylamino group, and a carboxamide group. Its chemical structure has made it a popular choice for various research applications, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide is not fully understood. However, it is believed to act as a nucleophilic catalyst in organic synthesis reactions. This compound can activate the carbonyl group of the substrate, which facilitates the reaction with the nucleophile. This compound has also been shown to act as a mild Lewis acid, which can enhance the reactivity of the substrate.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is generally considered safe for use in laboratory experiments. This compound has been shown to be stable under a wide range of conditions, making it a useful reagent for various applications.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide has several advantages for laboratory experiments. It is a versatile reagent that can be used in various organic synthesis reactions. This compound is also relatively easy to synthesize and is commercially available. Additionally, this compound is stable under a wide range of conditions, making it a useful reagent for various applications.
However, this compound also has some limitations for laboratory experiments. It is not suitable for reactions that require high temperatures or strong acids or bases. Additionally, the reaction between this compound and the substrate can be slow, which may limit its usefulness in some applications.

Future Directions

N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide has several potential future directions for research. One potential direction is the development of new synthetic methods that utilize this compound as a reagent. Another potential direction is the application of this compound in the synthesis of new pharmaceuticals and natural products. Additionally, the mechanism of action of this compound could be further studied to better understand its reactivity and potential applications.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide involves the reaction of cyclohexyl isocyanate with 2-dimethylamino pyridine in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of the compound can be enhanced by recrystallization.

Scientific Research Applications

N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic synthesis reactions. This compound has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines. It has also been used in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

N-cyclohexyl-2-(dimethylamino)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17(2)13-10-11(8-9-15-13)14(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEYXQSBJFIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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